molecular formula C22H15ClO2 B5160342 (3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

Cat. No.: B5160342
M. Wt: 346.8 g/mol
InChI Key: RZGVDOPNVBPNMY-GRSHGNNSSA-N
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Description

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a methylnaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 6-methylnaphthalene-2-carboxylic acid in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in the presence of hydrogen gas.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s complex structure allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO2/c1-14-5-6-17-12-18(8-7-16(17)9-14)21-13-19(22(24)25-21)10-15-3-2-4-20(23)11-15/h2-13H,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGVDOPNVBPNMY-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=CC=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=CC=C4)Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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